N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
Description
Properties
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c19-27(23,24)15-5-3-13(4-6-15)7-10-20-17(22)16-2-1-9-21-18(16)25-14-8-11-26-12-14/h1-6,9,14H,7-8,10-12H2,(H,20,22)(H2,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYCFAXKNAHXEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multiple steps, starting with the preparation of the core nicotinamide structure. The sulfamoylphenethyl group is then introduced through a series of reactions, including nucleophilic substitution and coupling reactions. The final step involves the attachment of the tetrahydrothiophen-3-yl group via an etherification reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and aprotic solvents are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine: The compound's potential medicinal applications include its use as an antifungal, antibacterial, or anti-inflammatory agent. Its sulfonamide group is particularly relevant in the design of drugs targeting microbial infections.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analog: 2-(2-Chlorobenzyl)-N-(4-sulfamoylphenethyl)acrylamide (INF58)
Key Similarities :
- Both compounds share the N-(4-sulfamoylphenethyl) group, a critical moiety for targeting sulfonamide-sensitive proteins like NLRP3 inflammasome components.
Key Differences :
- Core Structure: INF58 features an acrylamide backbone, enabling covalent binding via Michael addition to cysteine residues (e.g., Cys419 in NLRP3), while the nicotinamide core of the target compound likely supports non-covalent interactions .
- Substituents : INF58 includes a 2-chlorobenzyl group, enhancing lipophilicity and steric bulk, whereas the target compound’s tetrahydrothiophen-3-yloxy group may improve aqueous solubility.
Table 1: Comparative Analysis of Key Compounds
Functional Analog: N-(4-Amino-3-methoxyphenyl)methanesulfonamide
Comparison Basis :
- Both compounds incorporate sulfonamide groups , which are critical for binding to targets like carbonic anhydrases or tyrosine phosphatases.
- The target compound’s nicotinamide core may confer distinct hydrogen-bonding capabilities compared to the simpler methanesulfonamide structure.
Activity Implications :
- Methanesulfonamide derivatives are known for their role in carbonic anhydrase inhibition (e.g., acetazolamide). The target compound’s structural complexity may shift selectivity toward inflammatory targets like NLRP3 over metabolic enzymes .
Other Nicotinamide Derivatives
Nicotinamide-based compounds (e.g., 5-oxopyrrolidine-2-carboxylic acid derivatives) often target NAD+-dependent enzymes or kinases.
Research Findings and Implications
- The target compound’s non-covalent approach may offer a safer profile, requiring optimization for affinity .
- Sulfonamide Versatility : The 4-sulfamoylphenethyl group is a recurring pharmacophore in inflammasome inhibitors, highlighting its utility in targeting protein-protein interactions or ATPase domains.
Biological Activity
N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a sulfonamide group, a phenethyl moiety, and a nicotinamide structure. The synthesis typically involves several steps:
- Preparation of the Nicotinamide Core : The synthesis begins with creating the core nicotinamide structure.
- Introduction of the Sulfamoylphenethyl Group : This is achieved through nucleophilic substitution and coupling reactions.
- Attachment of the Tetrahydrothiophen-3-yl Group : The final step involves etherification to attach the tetrahydrothiophen-3-yl moiety.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can bind to bacterial dihydropteroate synthase, inhibiting folate synthesis and exerting bacteriostatic effects.
- Inflammation Modulation : The compound may influence inflammatory pathways by interacting with receptors involved in immune responses, potentially acting as an anti-inflammatory agent .
Antimicrobial Properties
This compound has been studied for its antimicrobial properties:
- Bacteriostatic Activity : Similar to traditional sulfonamides, it exhibits bacteriostatic effects against various Gram-positive and Gram-negative bacteria. Studies indicate that hybridization with thiophene derivatives enhances its antibacterial potency .
Anti-inflammatory Effects
Research suggests that this compound may possess anti-inflammatory properties:
- NLRP3 Inflammasome Inhibition : It has been observed to inhibit NLRP3 inflammasome activation, which is implicated in various inflammatory diseases. This suggests potential applications in treating conditions like arthritis and neurodegenerative disorders .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity | Notes |
|---|---|---|---|
| N-(4-sulfamoylphenethyl)acetamide | Lacks tetrahydrothiophen-3-yl group | Moderate antibacterial | Simpler structure |
| N-(4-sulfamoylphenethyl)nicotinamide | Similar core structure without tetrahydrothiophen | Antimicrobial | Less potent than target compound |
| N-(4-sulfamoylphenethyl)benzamide | Benzamide instead of nicotinamide | Variable activity | Different pharmacological profile |
Case Studies and Research Findings
- Antibacterial Efficacy Study : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli in vitro, with minimum inhibitory concentrations (MICs) comparable to established sulfa drugs .
- Inflammation Model Experiment : In animal models of inflammation, administration of this compound resulted in a marked reduction in inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
